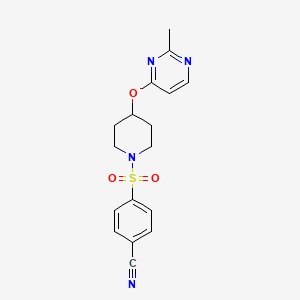

4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Description

Propriétés

IUPAC Name |

4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-13-19-9-6-17(20-13)24-15-7-10-21(11-8-15)25(22,23)16-4-2-14(12-18)3-5-16/h2-6,9,15H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEAJEYSFVGGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been found to targetthiol protease , which is believed to participate in intracellular degradation and turnover of proteins. Another related compound has been found to produce nitric oxide (NO) , a messenger molecule with diverse functions throughout the body.

Mode of Action

For instance, thiol protease has been implicated in tumor invasion and metastasis, while nitric oxide mediates tumoricidal and bactericidal actions in macrophages.

Activité Biologique

The compound 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure integrates a piperidine ring, a pyrimidine moiety, and a sulfonyl group, which collectively contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is , and it features several functional groups that enhance its reactivity and interaction with biological systems. The presence of the sulfonamide group is particularly noteworthy, as it is often associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting key enzymes, which can affect various metabolic pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Antibacterial Activity : The compound's structural similarities to known antibacterial agents suggest potential efficacy against bacterial strains. Studies have shown that derivatives containing piperidine and sulfonamide functionalities exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Anticancer Properties : The integration of a pyrimidine ring has been linked to anticancer activity in various compounds. Research indicates that similar structures can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including modulation of cell signaling .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several promising outcomes:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | AChE inhibition | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various piperidine derivatives, including those with sulfonamide groups. The results indicated significant inhibition against Bacillus subtilis, suggesting that modifications in the piperidine structure could enhance antibacterial potency .

- Anticancer Activity : Another research effort focused on the anticancer potential of compounds similar to 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile). These studies highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapeutics .

- Enzyme Inhibition Studies : The compound was also tested for its ability to inhibit AChE and urease activities. Results showed promising inhibitory effects, indicating potential applications in treating conditions like Alzheimer’s disease and urinary tract infections .

Q & A

Q. What are the recommended synthetic routes for 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer :

- Synthetic Strategy : The compound can be synthesized via nucleophilic substitution between 2-methylpyrimidin-4-ol and a piperidine sulfonyl chloride intermediate, followed by coupling with 4-cyanobenzenesulfonyl chloride. Key steps include:

- Preparation of the piperidine intermediate (e.g., 4-((2-methylpyrimidin-4-yl)oxy)piperidine) under reflux in polar aprotic solvents like DMSO or DMF .

- Sulfonylation using 4-cyanobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonyl bridge .

- Optimization :

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but require monitoring for decomposition.

- Solvent Choice : DMSO enhances nucleophilicity of the oxygen atom in pyrimidine intermediates, while dichloromethane is preferred for sulfonylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures high purity (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm chair conformations of piperidine rings, as seen in structurally similar compounds (e.g., 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile) .

- Spectroscopic Analysis :

- NMR : H NMR (DMSO-d6) detects characteristic peaks: δ 8.2–8.5 ppm (pyrimidine protons), δ 3.5–4.0 ppm (piperidine-OCH), δ 7.8–8.0 ppm (benzonitrile aromatic protons) .

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350 cm) and nitrile (C≡N at ~2230 cm) groups .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict electrostatic potential surfaces and bond dissociation energies, aiding in reactivity assessments .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer :

- Enzyme Inhibition Screens :

- Target kinases (e.g., EGFR, PI3K) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays .

- Cytotoxicity Profiling :

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) .

- Solubility/Permeability :

- Shake-flask method (PBS pH 7.4) for solubility; PAMPA assay for passive diffusion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer :

- Core Modifications :

- Pyrimidine Ring : Introduce substituents (e.g., halogens at C5/C6) to enhance hydrophobic interactions with target enzymes .

- Piperidine Linker : Replace oxygen with sulfur (thioether) to alter conformational flexibility and metabolic stability .

- Assay Design :

- Parallel synthesis of analogs (10–20 derivatives) followed by IC determination in enzyme inhibition assays.

- Use molecular docking (AutoDock Vina) to prioritize analogs with improved binding scores .

- Data Analysis :

- Apply QSAR models (e.g., CoMFA) to correlate substituent effects with activity trends .

Q. What experimental approaches resolve contradictions in reported biological data for similar compounds?

Methodological Answer :

- Source of Contradictions : Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds .

- Resolution Strategies :

- Standardization : Adopt CLIA-certified protocols for enzymatic assays .

- Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis markers (Annexin V/PI) .

- Meta-Analysis : Compare data across ≥3 independent studies using fixed-effects models to identify outliers .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

Methodological Answer :

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified target proteins .

- Cryo-EM : Resolve compound-protein complexes (e.g., with kinases) at near-atomic resolution .

- Cellular Studies :

- RNA-Seq : Identify differentially expressed genes post-treatment to map signaling pathways .

- CRISPR Knockout : Validate target engagement by assessing resistance in gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.